2-Amino-2-(2,5-dichlorophenyl)propan-1-ol
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Overview
Description
2-Amino-2-(2,5-dichlorophenyl)propan-1-ol is a chemical compound with the molecular formula C9H11Cl2NO and a molecular weight of 220.1 g/mol . This compound is characterized by the presence of an amino group and a dichlorophenyl group attached to a propanol backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,5-dichlorophenyl)propan-1-ol typically involves the reaction of 2,5-dichlorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino alcohol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,5-dichlorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .
Scientific Research Applications
2-Amino-2-(2,5-dichlorophenyl)propan-1-ol is utilized in several scientific research fields:
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,5-dichlorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(3,5-dichlorophenyl)propan-1-ol: This compound has a similar structure but with different positions of the chlorine atoms on the phenyl ring.
2-Amino-2-(4-chlorophenyl)propan-1-ol: Another related compound with a single chlorine atom on the phenyl ring.
Uniqueness
2-Amino-2-(2,5-dichlorophenyl)propan-1-ol is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and interaction with biological targets. This uniqueness makes it valuable for specific research applications where these properties are advantageous .
Biological Activity
2-Amino-2-(2,5-dichlorophenyl)propan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. Its structural features, including an amino group and dichlorophenyl moiety, suggest various interactions with biological systems, making it a candidate for therapeutic applications. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C9H11Cl2NO, with a molecular weight of approximately 220.09 g/mol. The presence of chlorine substituents enhances its stability and biological activity by influencing its reactivity and binding characteristics .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The amino and hydroxyl groups facilitate hydrogen bonding, which can modulate enzyme activity or receptor binding .
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites or allosteric sites on target enzymes.
- Receptor Interaction : It may influence receptor activity through competitive or non-competitive inhibition.
Biological Activities
Research indicates various biological activities associated with this compound:
- Antimicrobial Activity : The compound has shown potential antimicrobial properties against Gram-positive bacteria. Studies indicate structure-dependent antimicrobial activity, suggesting that modifications can enhance efficacy .
- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound exhibit anticancer properties in vitro, particularly against lung cancer cell lines (A549). The presence of dichloro substituents has been linked to enhanced cytotoxicity .
- Neuropharmacological Effects : Similar compounds have been associated with neuropharmacological activities, including antidepressant effects and modulation of neurotransmitter levels .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of this compound against clinically relevant bacterial strains using the broth microdilution technique. Results indicated that certain derivatives exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) below 64 µg/mL against Staphylococcus aureus and Enterococcus faecalis.
Compound | MIC (µg/mL) | Target Bacteria |
---|---|---|
Derivative A | <32 | S. aureus |
Derivative B | <64 | E. faecalis |
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, derivatives were tested on A549 cells using MTT assays. Compounds with dichloro substitutions significantly reduced cell viability compared to controls.
Compound | Viability (%) | p-value |
---|---|---|
Control | 100 | - |
Compound X | 67.4 | 0.003 |
Compound Y (dichloro-substituted) | 24.5 | <0.0001 |
Therapeutic Applications
Given its diverse biological activities, this compound holds promise for several therapeutic applications:
- Antimicrobial Agents : Potential development into antibiotics targeting resistant strains.
- Anticancer Drugs : Further exploration could lead to novel anticancer therapies.
- Neuropharmacological Treatments : Could be investigated for mood disorders or neurodegenerative diseases.
Properties
Molecular Formula |
C9H11Cl2NO |
---|---|
Molecular Weight |
220.09 g/mol |
IUPAC Name |
2-amino-2-(2,5-dichlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11Cl2NO/c1-9(12,5-13)7-4-6(10)2-3-8(7)11/h2-4,13H,5,12H2,1H3 |
InChI Key |
OOULGQNIGGEKQD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(C1=C(C=CC(=C1)Cl)Cl)N |
Origin of Product |
United States |
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